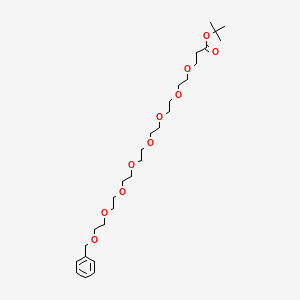
2-(2-Chloro-4-methoxy-5-methylphenyl)-1-methyl-2-oxoethyl thiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiocyanic acid, 2-(2-chloro-4-methoxy-5-methylphenyl)-1-methyl-2-oxoethyl ester is a chemical compound with a complex structure It is characterized by the presence of a thiocyanate group, a chlorinated aromatic ring, and an ester linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, 2-(2-chloro-4-methoxy-5-methylphenyl)-1-methyl-2-oxoethyl ester typically involves the following steps:
Formation of the Chlorinated Aromatic Intermediate: The starting material, 2-chloro-4-methoxy-5-methylphenol, is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Esterification: The chlorinated intermediate is then reacted with methyl 2-oxoacetate in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the ester linkage.
Thiocyanation: The final step involves the introduction of the thiocyanate group. This is typically achieved by reacting the ester with ammonium thiocyanate in the presence of a suitable solvent, such as acetone or ethanol, under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
Oxidation: Thiocyanic acid, 2-(2-chloro-4-methoxy-5-methylphenyl)-1-methyl-2-oxoethyl ester can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocyanate group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium, potassium permanganate in neutral or alkaline medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halides (e.g., sodium chloride) in polar solvents, amines (e.g., methylamine) in aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Substitution: Formation of halogenated or aminated derivatives.
科学的研究の応用
Thiocyanic acid, 2-(2-chloro-4-methoxy-5-methylphenyl)-1-methyl-2-oxoethyl ester has several scientific research applications:
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.
作用機序
The mechanism of action of thiocyanic acid, 2-(2-chloro-4-methoxy-5-methylphenyl)-1-methyl-2-oxoethyl ester involves its interaction with biological molecules. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or antifungal effects.
類似化合物との比較
Similar Compounds
Thiocyanic acid, 2-(2-chloro-4-methoxyphenyl)-1-methyl-2-oxoethyl ester: Similar structure but lacks the methyl group on the aromatic ring.
Thiocyanic acid, 2-(2-chloro-5-methylphenyl)-1-methyl-2-oxoethyl ester: Similar structure but lacks the methoxy group on the aromatic ring.
Thiocyanic acid, 2-(2-chloro-4-methoxy-5-methylphenyl)-2-oxoethyl ester: Similar structure but lacks the methyl group on the ester linkage.
Uniqueness
Thiocyanic acid, 2-(2-chloro-4-methoxy-5-methylphenyl)-1-methyl-2-oxoethyl ester is unique due to the presence of both the methoxy and methyl groups on the aromatic ring, as well as the methyl group on the ester linkage
特性
分子式 |
C12H12ClNO2S |
|---|---|
分子量 |
269.75 g/mol |
IUPAC名 |
[1-(2-chloro-4-methoxy-5-methylphenyl)-1-oxopropan-2-yl] thiocyanate |
InChI |
InChI=1S/C12H12ClNO2S/c1-7-4-9(10(13)5-11(7)16-3)12(15)8(2)17-6-14/h4-5,8H,1-3H3 |
InChIキー |
SOHMWVXOAKNVTH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1OC)Cl)C(=O)C(C)SC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2'-[3-[2-[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B11931747.png)
![5-[4-[(2-fluorophenyl)methoxy]phenyl]pyrrolidine-2-carboxamide](/img/structure/B11931749.png)
![4-Amino-1-[5-(chloromethyl)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B11931752.png)
![(10R,13S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B11931762.png)
![3-[1-hydroxy-2-methyl-16-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexadecylidene]-1,5-dimethylpyrrolidine-2,4-dione](/img/structure/B11931763.png)
![3-[2-[2-[2-[2-[6-[3,3-Dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B11931769.png)




![9-[(Benzyloxy)imino]-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B11931790.png)
![(3R)-3-amino-4-[[(2R)-2-amino-4-sulfobutyl]disulfanyl]butane-1-sulfonic acid](/img/structure/B11931796.png)


